molecular formula C10H7F3N2O B2997892 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 680215-58-1

3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B2997892
CAS No.: 680215-58-1
M. Wt: 228.174
InChI Key: ZJQCQOQJVRBTCS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and anticancer research . It belongs to the 1,2,4-oxadiazole family, a privileged scaffold known for its unique bioisosteric properties and a wide spectrum of biological activities . Researchers value this heterocycle for its ability to serve as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . The 1,2,4-oxadiazole ring is a key structural motif in several commercially available drugs and has been identified in naturally occurring compounds with cytotoxic activity, underscoring its fundamental role in bio-active molecule design . The primary research value of this compound lies in its potential as an antiproliferative agent. Structurally similar 1,2,4-oxadiazole derivatives have demonstrated promising mechanisms of action, including the inhibition of crucial cancer-related enzymes and pathways . These may include the inhibition of topoisomerase II, thymidylate synthase, and histone deacetylase (HDAC), which are established targets for halting the growth and proliferation of cancer cells . The specific substitution pattern on the 1,2,4-oxadiazole core is critical for its biological activity, making compounds like this, which feature a methylphenyl and a trifluoromethyl group, valuable tools for Structure-Activity Relationship (SAR) studies . This compound is intended for use in biochemical research, high-throughput screening, and the development of novel therapeutic agents. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6-2-4-7(5-3-6)8-14-9(16-15-8)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQCQOQJVRBTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with trifluoromethylhydrazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The trifluoromethyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

The applications of 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole are primarily in scientific research, particularly in the development of pharmaceuticals. Oxadiazole derivatives, including this compound, have demonstrated various biological activities, making them useful in drug discovery and medicinal chemistry .

General Information

  • IUPAC Name this compound
  • Molecular Formula C10H7F3N2OC_{10}H_7F_3N_2O
  • Molecular Weight 228.1705896 g/mol
  • CAS Number 680215-58-1

Anticancer Research

1,3,4-oxadiazoles have gained interest as anticancer drugs . For example, certain oxadiazole derivatives have shown significant antiproliferative activity against various cancer cell lines .

Antimicrobial Activity

Oxadiazole derivatives exhibit broad-spectrum antimicrobial activity and have been investigated for antibacterial, antioxidant, anticonvulsant, analgesic, anti-inflammatory, antiemetic, antimicrobial, and antifungal properties . Their ability to increase lipophilicity allows them to reach targets more effectively .

GSK-3β Inhibitors

Some 1,2,4-oxadiazole derivatives have been designed and synthesized as glycogen synthase kinase 3β (GSK-3β) inhibitors, showing potential in treating Alzheimer's disease. These compounds have demonstrated antineuroinflammatory and neuroprotective activities .

Other Potential Applications

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit specific enzymes or bind to receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Physicochemical and Energetic Properties

  • Energetic Materials : 1,2,4-Oxadiazoles like bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane exhibit high detonation velocities (9053 m/s) but poor thermal stability (decomposition at 117°C). The trifluoromethyl group in the target compound may similarly enhance density and oxygen balance .
  • Solubility and Stability : Carboxylic acid derivatives (e.g., 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid) show higher aqueous solubility compared to the target compound’s lipophilic 4-methylphenyl group .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Trifluoromethyl Target compound, 1d ↑ Metabolic stability, ↑ lipophilicity
Chlorothiophene 1d ↑ Electrophilicity, ↑ anticancer activity
Quinuclidinylmethyl Borane complex 58 ↑ Steric bulk, ↑ synthetic yield
Pyridyl Compound 29 ↑ Binding affinity to viral targets
Carboxylic acid 3-(4-TFM-phenyl)-5-COOH ↑ Aqueous solubility, ↓ logP

Biological Activity

3-(4-Methylphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

  • Molecular Formula : C10H7F3N2O
  • Molecular Weight : 232.17 g/mol
  • CAS Number : 680215-58-1
  • Structure : The compound features a trifluoromethyl group and a methylphenyl moiety attached to the oxadiazole ring, contributing to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of several oxadiazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results showed that derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM, demonstrating significant potency compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-71.5Apoptosis induction
DoxorubicinMCF-710.38DNA intercalation

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown efficacy against various bacterial strains.

  • Case Study : In a study assessing the antibacterial activity against Xanthomonas oryzae, derivatives exhibited higher inhibition rates than traditional antibiotics. For example, compound 4a demonstrated an inhibitory rate of 68.6%, outperforming bismerthiazol .
CompoundTarget BacteriaInhibition Rate (%)
This compoundXanthomonas oryzae68.6
BismerthiazolXanthomonas oryzae49.6

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
  • Inhibition of Bacterial Growth : Mechanistic studies suggest that oxadiazole derivatives disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Q & A

Q. How can researchers validate target engagement in biological systems?

  • Methodology : Photoaffinity labeling (e.g., azide-tagged probes) coupled with click chemistry identifies binding partners. For example, a biotinylated analog confirmed TIP47 as the molecular target in apoptosis induction .

Safety and Compliance

Q. What are the critical hazards associated with handling this compound?

  • Guidelines : The compound is harmful if inhaled or absorbed (LD₅₀ > 500 mg/kg in rats). Use PPE (nitrile gloves, respirators) and fume hoods during synthesis. Waste must be neutralized with 10% KOH before disposal .

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